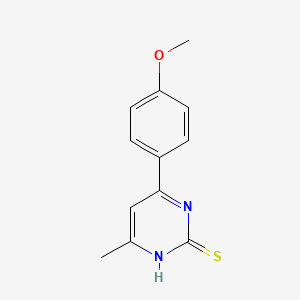

4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Synthesis and Functional Materials

Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous scaffold in both biology and synthetic chemistry. mdpi.comwikipedia.org Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine and riboflavin, and numerous approved therapeutic agents. mdpi.combiomedres.us This inherent biocompatibility makes the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, as its structure can readily interact with biological macromolecules. biomedres.us

In the realm of advanced chemical synthesis, pyrimidines serve as versatile building blocks for constructing complex molecular architectures. Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties. wikipedia.orgbiomedres.us The ongoing exploration of pyrimidine scaffolds continues to expand their chemical space, aiming to discover novel drugs to address emerging health challenges, such as clinical drug resistance. biomedres.us

Overview of Thiol-Substituted Pyrimidine Scaffolds in Chemical Science

The introduction of a thiol (-SH) group at the C-2 position of the pyrimidine ring creates a class of compounds known as pyrimidine-2-thiols. This functionalization significantly influences the molecule's electronic properties and reactivity, opening avenues for further chemical modification and diverse applications. researchgate.netnih.gov Thiol-substituted pyrimidines exist in a tautomeric equilibrium with their corresponding thione form, a characteristic that can be crucial for their biological interactions.

These scaffolds are key intermediates in the synthesis of a wide array of bioactive molecules. researchgate.netnih.gov The thiol group provides a reactive handle for S-alkylation or the formation of fused heterocyclic systems, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov Research has demonstrated that thio-substituted pyrimidine derivatives possess potent antiproliferative, anti-inflammatory, and analgesic activities, making them attractive targets for drug discovery programs. uni.luchemtube3d.comscbt.com

Structural Context and Rationale for In-Depth Investigation of 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol

The specific compound, this compound, has garnered interest due to its unique combination of structural motifs, each contributing to its potential utility in chemical and pharmaceutical research.

Structural Features:

Pyrimidine-2-thiol (B7767146) Core: Provides the foundational heterocyclic structure known for broad biological relevance and synthetic versatility.

4-Methoxyphenyl (B3050149) Group: The methoxy-substituted phenyl ring at position 4 is a common feature in pharmacologically active compounds. This group can influence properties like lipophilicity and receptor binding. Derivatives containing the 4-methoxyphenyl moiety are investigated for various activities, including as potential tyrosine kinase inhibitors for cancer therapy. nih.gov

6-Methyl Group: The methyl substituent at position 6 can affect the molecule's steric profile and metabolic stability.

The rationale for its investigation stems from the established importance of its constituent parts. The synthesis of such substituted pyrimidine-2-thiols is typically achieved through a cyclocondensation reaction. A common and efficient method is a variation of the Biginelli reaction, which involves the condensation of a β-diketone (in this case, 1-(4-methoxyphenyl)butane-1,3-dione), an aldehyde, and thiourea. biomedres.usnih.govnih.govresearchgate.netwikipedia.org This synthetic accessibility allows for systematic studies of its properties and potential applications. Researchers are drawn to this molecule for its potential as an intermediate in synthesizing more complex therapeutic agents and as a candidate for exploring applications in materials science, such as in the development of novel organic semiconductors.

Below are the key identifiers and predicted properties for this compound.

Table 1: Compound Identification and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione uni.lu |

| Molecular Formula | C12H12N2OS uni.lu |

| Molecular Weight | 232.30 g/mol |

| Monoisotopic Mass | 232.06703 Da uni.lu |

| Predicted XlogP | 2.2 uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.07431 | 148.7 uni.lu |

| [M+Na]+ | 255.05625 | 159.4 uni.lu |

| [M-H]- | 231.05975 | 152.4 uni.lu |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-7-11(14-12(16)13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSRDCNZGBIDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910228 | |

| Record name | 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107072-30-0 | |

| Record name | 2(1H)-Pyrimidinethione, 4-(methoxyphenyl)-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107072300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 4 4 Methoxyphenyl 6 Methylpyrimidine 2 Thiol

Electrophilic and Nucleophilic Reactions at the Thiol Moiety (S-Alkylation, S-Acylation)

The thiol group at the C-2 position of the pyrimidine (B1678525) ring is the most reactive site for electrophilic and nucleophilic attack. This moiety exists in a tautomeric equilibrium with its thione form, but it predominantly reacts as a nucleophilic thiol, especially in the presence of a base.

S-Alkylation: The reaction of 4-(4-methoxyphenyl)-6-methylpyrimidine-2-thiol with various alkylating agents is a common strategy to introduce diverse substituents at the sulfur atom. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by a base, attacks the electrophilic carbon of the alkylating agent. A variety of alkyl halides, such as methyl iodide and ethyl bromoacetate, are employed in this transformation. For instance, based on analogous reactions with 4,6-dimethylpyrimidine-2-thiol, S-alkylation can be readily achieved to produce 2-(alkylthio)pyrimidine derivatives. researchgate.net

S-Acylation: S-acylation involves the reaction of the thiol group with acylating agents like acyl chlorides or anhydrides. This modification introduces a thioester functionality, which can serve as a key intermediate for further transformations or modulate the properties of the parent molecule. S-acylation is a fundamental post-translational modification in biological systems, highlighting the importance of this chemical transformation. nih.gov The reaction proceeds through nucleophilic acyl substitution, where the sulfur atom attacks the carbonyl carbon of the acylating agent.

Table 1: Representative S-Alkylation Reactions of Pyrimidine-2-thiol (B7767146) Analogs

| Entry | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1 | Chloroacetamide | 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | researchgate.net |

| 2 | Ethyl 2-chloroacetate | Ethyl 2-((4,6-dimethylpyrimidin-2-yl)thio)acetate | researchgate.net |

| 3 | 2-Chloro-N-phenylacetamide | 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | researchgate.net |

Functional Group Interconversions on the Pyrimidine Ring and its Substituents

While the thiol group is the primary site of reactivity, the pyrimidine ring and its substituents can also undergo various functional group interconversions. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule.

Modifications to the pyrimidine ring itself can be challenging due to its aromatic nature. However, reactions such as electrophilic substitution can occur under specific conditions, although they are less common than reactions at the thiol group. Ring transformation reactions, where the pyrimidine ring is converted into another heterocyclic system like a pyridine, have also been reported for certain pyrimidine derivatives, often induced by nucleophiles. wur.nl

The substituents on the pyrimidine ring also offer opportunities for chemical modification. The methyl group at the C-6 position can potentially undergo condensation reactions or be functionalized through free-radical halogenation. The methoxy (B1213986) group on the phenyl ring is generally stable but can be cleaved to a hydroxyl group using strong acids like HBr, providing another site for derivatization.

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the Pyrimidine-2-thiol Scaffold

The this compound scaffold is an excellent starting material for the synthesis of fused and bridged heterocyclic systems. nih.gov These reactions typically involve the participation of the thiol group and one of the ring nitrogen atoms, which act as dinucleophiles towards bifunctional electrophiles.

A common strategy involves the S-alkylation of the pyrimidine-2-thiol with a reagent containing a second electrophilic site. The resulting intermediate can then undergo an intramolecular cyclization to form a fused ring system. For example, reaction with α-haloketones followed by cyclization can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. Similarly, reaction with ethyl chloroacetate (B1199739) can yield an intermediate that upon cyclization can form a thiazolo[3,2-a]pyrimidinone ring system. The synthesis of fused pyrimidines is of significant interest as these structures are found in many biologically active compounds. derpharmachemica.comnih.gov

The hydrazinopyrimidine derivatives, obtained by reacting the corresponding 2-chloropyrimidine (B141910) with hydrazine, can be used as key starting materials for synthesizing nitrogen bridgehead compounds. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine-2-thiol Analogs

| Reagent | Fused System | Reference |

|---|---|---|

| 3-Chloropentane-2,4-dione | 6,8-dimethyl-5H-pyrazolo[1,5-a]pyrimidine-2-thiol | researchgate.net |

| 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 2-((4-chlorobenzoyl)methylthio)-4,6-dimethylpyrimidine | researchgate.net |

| Hydrazine Hydrate (on 2-chloro analog) | 2-hydrazinyl-4,6-dimethylpyrimidine | researchgate.net |

Development of Novel Heterocyclic Conjugates and Multicomponent Systems

The development of novel heterocyclic conjugates involves linking the this compound core to other heterocyclic moieties. This can be achieved through the formation of a flexible linker, often via S-alkylation with a haloalkyl-substituted heterocycle. Such molecular hybridization aims to combine the chemical features of different heterocyclic systems into a single molecule.

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules, including pyrimidine derivatives, in a single step. nih.gov The Biginelli reaction, a classic MCR, synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this is typically used to form the pyrimidine ring itself, similar one-pot strategies can be envisioned where a pre-formed pyrimidine-2-thiol acts as a nucleophilic component in a subsequent reaction sequence to build more complex systems. The synthesis of pyrimidines conjugated with other heterocycles like 1H-pyrrole and 1H-indole has been reported, demonstrating the feasibility of creating such multicomponent systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Methoxyphenyl 6 Methylpyrimidine 2 Thiol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol in solution. Both ¹H and ¹³C NMR would provide critical information regarding the molecular framework, electronic environment of nuclei, and potential dynamic processes such as tautomerism.

The molecule can exist in two primary tautomeric forms: the thione form (pyrimidine-2-thione) and the thiol form (pyrimidine-2-thiol). The position of the N-H or S-H proton signal in the ¹H NMR spectrum would be a key indicator. Typically, an N-H proton in the thione form would appear as a broad singlet at a lower field, while an S-H proton in the thiol form would be expected at a different, often sharper, chemical shift.

In the ¹H NMR spectrum, characteristic signals would include a singlet for the C6-methyl protons, a singlet for the methoxy (B1213986) (–OCH₃) protons, and a singlet for the C5-H proton on the pyrimidine (B1678525) ring. The protons of the 4-methoxyphenyl (B3050149) group would appear as two distinct doublets (an AA'BB' system), characteristic of a para-substituted benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures, as direct experimental data is unavailable.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C6–CH₃ | ~2.4 | ~20-25 |

| C5–H | ~6.8 | ~110-115 |

| Phenyl H (ortho to OCH₃) | ~7.0 (d) | ~114-116 |

| Phenyl H (meta to OCH₃) | ~7.8 (d) | ~128-130 |

| –OCH₃ | ~3.9 (s) | ~55-56 |

| N–H / S–H | Variable (broad s) | - |

| C2 (C=S or C-S) | - | ~175-185 (Thione) or ~150-160 (Thiol) |

| C4 | - | ~160-165 |

| C6 | - | ~165-170 |

| C-ipso (Phenyl) | - | ~125-130 |

| C-para (Phenyl) | - | ~160-162 |

Vibrational Spectroscopy (FT-IR, Raman) Coupled with Quantum Chemical Calculations for Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. For this compound, these spectra would be crucial for identifying key functional groups and confirming the predominant tautomeric form.

Key vibrational modes would include:

N-H/S-H Stretching: A broad band in the FT-IR spectrum around 3100-3300 cm⁻¹ would indicate N-H stretching, characteristic of the thione tautomer. A weaker, sharper band around 2500-2600 cm⁻¹ would be indicative of an S-H stretch from the thiol tautomer.

C=S Stretching: The thione form would exhibit a characteristic C=S stretching vibration, typically in the region of 1100-1250 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrimidine and phenyl rings would appear in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the methoxy group on the phenyl ring would produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

To achieve precise assignment of these vibrational modes, experimental spectra would be coupled with quantum chemical calculations, often using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-311++G(d,p) basis set). Theoretical calculations provide predicted vibrational frequencies and intensities. A Potential Energy Distribution (PED) analysis would then be performed to determine the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode, allowing for a confident and detailed assignment of the experimental spectra. mjcce.org.mk

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Intermolecular Interactions

Crucially, X-ray analysis would confirm the dominant tautomer in the crystalline form by locating the position of the hydrogen atom on either a nitrogen or sulfur atom. It would also reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them.

Furthermore, analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the solid-state structure. Based on studies of similar molecules, potential interactions would include:

Hydrogen Bonding: If the thione tautomer is present, N-H···S or N-H···N hydrogen bonds could form, often leading to the creation of centrosymmetric dimers or extended chains. researchgate.net

π-π Stacking: The aromatic pyrimidine and phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

C-H···π Interactions: Hydrogen atoms from methyl or phenyl groups could interact with the electron clouds of adjacent aromatic rings.

The crystallographic data would be summarized in a table including the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 2: Representative Crystallographic Data Categories for Analysis (Note: This table is a template, as experimental data is not available.)

| Parameter | Value |

| Chemical formula | C₁₂H₁₂N₂OS |

| Formula weight | 232.30 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | - |

| R-factor (%) | - |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which helps in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₂H₁₂N₂OS.

The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of the title compound. For example, the protonated molecule [M+H]⁺ is predicted to have an m/z of 233.07431. The presence of a sulfur atom would also be evident from the isotopic profile of the molecular ion peak, with a characteristic [M+2]⁺ peak approximately 4.4% of the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would be used to analyze the fragmentation pathways. For pyrimidinethione compounds, common fragmentation patterns involve the cleavage of bonds adjacent to the ring system. Potential fragmentation pathways for this compound could include:

Loss of the methyl radical (•CH₃) from the pyrimidine ring.

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Fragmentation of the pyrimidine ring itself, potentially through a retro-Diels-Alder type mechanism.

Loss of the sulfur atom or related fragments like •SH or H₂S.

A detailed analysis of the daughter ions produced in an MS/MS experiment would allow for the construction of a complete fragmentation scheme, supporting the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.

The extensive conjugation involving the phenyl ring and the pyrimidine ring system is expected to result in strong π→π* transitions, likely appearing as intense absorption bands (λmax) in the UV region, potentially between 250-350 nm. The presence of heteroatoms (N, O, S) with non-bonding electrons (lone pairs) allows for n→π* transitions, which are typically weaker and may appear as shoulders or low-intensity bands at longer wavelengths.

The position and intensity of these absorption maxima are sensitive to the solvent polarity, which can provide insights into the nature of the electronic transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) would be employed to simulate the electronic spectrum. researchgate.net This computational approach helps in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational and Theoretical Investigations of 4 4 Methoxyphenyl 6 Methylpyrimidine 2 Thiol

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure (HOMO-LUMO), Reactivity Descriptors, and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular structure and electronic properties of 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol. These theoretical methods provide critical insights into the molecule's stability, reactivity, and geometry.

Molecular Geometry: The first step in computational analysis is typically geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the most stable three-dimensional conformation of the molecule is determined. plu.mx This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state on the potential energy surface. The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.38 |

| Bond Length (Å) | C2-S | 1.67 |

| Bond Length (Å) | C4-C5 | 1.39 |

| Bond Length (Å) | C5-C6 | 1.40 |

| Bond Angle (°) | N1-C2-N3 | 115.5 |

| Bond Angle (°) | C4-N3-C2 | 125.0 |

| Bond Angle (°) | C5-C4-N3 | 122.8 |

Electronic Structure (HOMO-LUMO): Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. rasayanjournal.co.in The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. rasayanjournal.co.in For pyrimidine derivatives, DFT calculations can accurately predict these energy levels, helping to foresee their behavior in chemical reactions. plu.mxijcce.ac.ir

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. rasayanjournal.co.in These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Adsorption Mechanisms and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide invaluable insights into its dynamic behavior, particularly its interactions with surfaces or other molecules, which is crucial for understanding adsorption mechanisms. mdpi.comresearchgate.net

Adsorption Mechanisms: MD simulations can model the process of the pyrimidine derivative approaching and binding to a surface, such as activated carbon or a metallic nanostructure. mdpi.comresearchgate.net By simulating the system over nanoseconds, researchers can observe the spontaneous adsorption process and identify the most stable adsorption orientation of the molecule on the surface. researchgate.net The simulation tracks the trajectory of each atom, allowing for the calculation of binding energy, which quantifies the strength of the adsorption. researchgate.net This information is vital for applications where the compound might be used as a corrosion inhibitor or in drug delivery systems. ijcce.ac.ir

Intermolecular Interactions: The driving forces behind adsorption and molecular recognition are non-covalent intermolecular interactions. MD simulations excel at characterizing these interactions in detail. researchgate.net Key interactions that can be analyzed include:

Hydrogen Bonding: The thiol group (-SH) and nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors or acceptors, forming strong directional interactions with other molecules or surfaces.

π-π Stacking: The aromatic methoxyphenyl and pyrimidine rings can engage in π-π stacking interactions with other aromatic systems, contributing significantly to the stability of molecular complexes.

By analyzing the simulation trajectory, the frequency and duration of these interactions can be quantified, providing a detailed picture of the binding mechanism at the molecular level. mdpi.com

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers a virtual laboratory to explore the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For compounds like this compound, these methods can elucidate reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates. researchgate.net

DFT calculations are particularly well-suited for mapping the potential energy surface of a reaction. rsc.org By identifying the minimum energy pathways between reactants and products, a detailed step-by-step mechanism can be proposed. nih.gov For instance, in the synthesis of pyrimidine derivatives, computational studies can clarify the sequence of events in multicomponent reactions, such as condensations and cycloadditions. nih.govmdpi.com

A critical aspect of these studies is the location of the transition state (TS) , which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. Computational methods can precisely calculate the geometry and energy of the TS, helping to understand how catalysts might lower this barrier or why certain reaction pathways are preferred over others. researchgate.netrsc.orgmdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants. | Determines the rate of the reaction; a lower value means a faster reaction. researchgate.net |

| Reaction Energy (ΔGrxn) | The Gibbs free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction (negative value for spontaneous reactions). |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Provides insight into which bonds are being formed and broken during the reaction. mdpi.com |

| Imaginary Frequency | A vibrational mode with a negative frequency found only at a transition state. | Confirms that the calculated structure is a true transition state and shows the atomic motion along the reaction coordinate. |

In-Silico Modeling of Molecular Interactions with Target Structures

In-silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and materials science. nih.gov This technique predicts the preferred orientation and binding affinity of a small molecule (a ligand), such as this compound, when it binds to a larger molecule, typically a protein or enzyme (a receptor). nih.gov Pyrimidine derivatives are known to be inhibitors of various enzymes, making docking studies particularly relevant. nih.govtandfonline.com

The process involves placing the ligand into the active site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower (more negative) scores indicating a more favorable interaction and higher binding affinity. tandfonline.comaip.org

These simulations can reveal:

Binding Mode: The precise 3D arrangement of the ligand within the receptor's binding pocket. nih.gov

Key Interactions: The specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. aip.orgnih.gov

Binding Affinity: A quantitative estimate of the strength of the interaction, which can be used to rank potential drug candidates. bioinformation.net

For example, a docking study of a pyrimidine derivative into the active site of an enzyme like dihydrofolate reductase (DHFR) or a cyclin-dependent kinase (CDK) could identify crucial hydrogen bonds between the pyrimidine nitrogens or the thiol group and residues like lysine (B10760008) or threonine, explaining its inhibitory activity. aip.orgnih.gov

| Parameter | Description | Example |

|---|---|---|

| Binding Energy / Docking Score | An estimate of the binding affinity between the ligand and the receptor. | -7.5 kcal/mol nih.gov |

| Interacting Residues | The specific amino acids in the receptor's active site that form bonds with the ligand. | Lys 33, Thr 14, Glu 12 nih.gov |

| Interaction Type | The nature of the chemical bonds formed (e.g., hydrogen bond, hydrophobic, pi-alkyl). | Hydrogen bond with Lys 33 nih.gov |

| Inhibition Constant (Ki) | A calculated value indicating the concentration required to produce half-maximum inhibition. | 14.53 µM aip.org |

Mechanistic Studies of Advanced Applications Non Clinical Focus

Mechanistic Insights into Corrosion Inhibition on Metal Surfaces

Pyrimidine-2-thiol (B7767146) derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. The mechanism of protection is largely attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of heteroatoms (Nitrogen and Sulfur) and the π-electrons of the aromatic and pyrimidine (B1678525) rings in molecules like 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol facilitate this adsorption process.

Adsorption Isotherms and Surface Interaction Models

The interaction between pyrimidine-based inhibitors and a metal surface is a critical aspect of understanding their protective mechanism. This adsorption process can be described using various isotherm models, such as Langmuir, Temkin, and Frumkin, which provide insights into the nature of the inhibitor-surface interaction.

Studies on analogous pyrimidine derivatives consistently show that their adsorption on metal surfaces, such as mild steel or iron, conforms to the Langmuir adsorption isotherm. ekb.egscispace.commdpi.com This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and no interaction between the adsorbed molecules. The adherence to the Langmuir model suggests that the inhibitor molecules form a uniform, protective film. mdpi.comnih.gov

The nature of the adsorption can be further elucidated by the Gibbs free energy of adsorption (ΔG°ads). This thermodynamic parameter helps distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules. Values around -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.gov For many pyrimidine inhibitors, the calculated ΔG°ads values fall in a range that indicates a mixed-mode adsorption, involving both physisorption and chemisorption. nih.govdntb.gov.uaresearchgate.net

The table below summarizes typical thermodynamic parameters for the adsorption of a related pyrimidine derivative on a metal surface.

| Parameter | Value | Indication |

| Adsorption Isotherm Fit | Langmuir | Monolayer adsorption |

| R² (Correlation Coefficient) | > 0.99 | Excellent fit to the Langmuir model |

| ΔG°ads (Gibbs Free Energy) | -20 to -40 kJ/mol | Mixed (physisorption and chemisorption) |

Electrochemical Characterization of Inhibition Processes

Electrochemical techniques are pivotal in characterizing the effectiveness and mechanism of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the behavior of compounds like this compound at the metal-solution interface.

Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For pyrimidine-2-thiol derivatives, it is frequently observed that the presence of the inhibitor reduces both the anodic and cathodic current densities. ekb.egscispace.comnih.gov This indicates that the compound does not exclusively inhibit one reaction but rather suppresses both, classifying it as a mixed-type inhibitor. dntb.gov.uaresearchgate.netresearchgate.net The corrosion potential (Ecorr) typically shows only a slight shift, further confirming the mixed-type behavior.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the protective film and the kinetics of the corrosion process. In the presence of an effective inhibitor, the Nyquist plots typically show an increase in the diameter of the capacitive loop, signifying an increase in the charge transfer resistance (Rct). mdpi.comnih.govdntb.gov.ua This increased resistance indicates that the inhibitor film is impeding the charge transfer process, which is fundamental to corrosion. The data also often show a decrease in the double-layer capacitance (Cdl), which can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as the inhibitor molecules adsorb onto the surface. nih.gov

The table below presents typical electrochemical data obtained for a pyrimidine-based corrosion inhibitor in 1M HCl.

| Inhibitor Conc. | Corrosion Current Density (icorr) (μA cm⁻²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Rct) (Ω cm²) |

| Blank | 123.2 | - | 45 |

| 0.5 mM | 55.4 | 55.0 | 110 |

| 1.0 mM | 41.8 | 66.1 | 185 |

| 2.0 mM | 31.4 | 83.8 | 275 |

Catalytic Applications as Ligands in Metal Complexes

The nitrogen and sulfur atoms within the pyrimidine-2-thiol structure make it an excellent ligand for coordinating with various transition metals. mdpi.com This coordination ability opens up possibilities for its use in catalysis, where the metal complex can facilitate or accelerate chemical reactions.

Design and Synthesis of Metal Complexes Featuring Pyrimidine-2-thiol Ligands

The synthesis of metal complexes involving pyrimidine-2-thiol ligands has been an area of active research. researchgate.net Palladium(II) complexes, in particular, have garnered attention due to their wide-ranging catalytic activities. mdpi.comacs.org

The general synthesis strategy involves reacting a salt of the desired metal, such as sodium tetrachloropalladate(II) (Na₂[PdCl₄]), with the pyrimidine-2-thiol ligand in a suitable solvent like ethanol. The reaction typically proceeds under reflux, leading to the formation of the metal complex. mdpi.com For a bidentate ligand (L), a common stoichiometry is [PdL₂Cl₂], where the palladium atom is coordinated to two ligand molecules and two chloride ions. researchgate.net Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are used to characterize the resulting complexes and confirm the coordination of the ligand to the metal center. researchgate.net In these complexes, the palladium atom is often found in a distorted square planar geometry, coordinated by the sulfur atoms of the two pyrimidine-2-thiol ligands and two halide ions. researchgate.net

Evaluation of Catalytic Performance in Specific Chemical Transformations

Metal complexes derived from pyrimidine-2-thiol and its analogues have been evaluated as catalysts in various organic transformations. mdpi.comrsc.org For instance, palladium(II) complexes bearing pyrimidine-2-thione ligands have been tested for their catalytic activity in the epoxidation of allyl alcohol. researchgate.net

The performance of these complexes is often compared against traditional catalysts to gauge their efficacy. While research in this specific area is emerging, related metal-terpyridine and Schiff-base complexes have shown significant promise in a wide array of reactions, including Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are fundamental for C-C bond formation. rsc.orgnih.gov The electronic properties and steric environment provided by the pyrimidine-2-thiol ligand can influence the stability and reactivity of the metal center, thereby affecting the catalytic efficiency and selectivity of the complex. nih.govdntb.gov.ua Further research is needed to fully explore the catalytic potential of this compound-based metal complexes in a broader range of chemical transformations.

Applications in Material Science and Photophysical Chemistry

The photophysical properties of organic molecules are of great interest for applications in material science, such as in the development of organic light-emitting devices (OLEDs) and fluorescent probes. Compounds with structures similar to this compound have demonstrated interesting photophysical behaviors, including fluorescence.

For example, a related nicotinonitrile derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been shown to exhibit strong blue fluorescence. researchgate.net When dissolved in a solvent like DMSO and excited with UV light (at 332 nm), the compound emits blue light with a maximum emission wavelength at 437 nm. researchgate.net This fluorescence is attributed to intramolecular charge transfer between the electron-donating methoxyphenyl group and the electron-accepting nicotinonitrile core. researchgate.net

Given the structural similarities, it is plausible that this compound could also possess fluorescent properties. The presence of the electron-donating methoxyphenyl group and the π-conjugated pyrimidine system could lead to light absorption in the UV-visible region and subsequent emission. The photophysical properties of such compounds can be tuned by modifying substituents on the aromatic and pyrimidine rings. nih.gov Furthermore, these molecules can exhibit high thermal stability, with decomposition temperatures potentially reaching up to 300°C, which is a desirable characteristic for materials used in electronic devices. researchgate.net

| Property | Observation (for a related compound) | Potential Application |

| Absorption λmax | 332 nm | UV-light harvesting |

| Emission λmax | 437 nm (Blue) | Organic Light-Emitting Diodes (OLEDs) |

| Thermal Stability | Stable up to 300 °C | Materials for electronic devices |

Exploration of Photoluminescent Properties and Quantum Efficiency

The photoluminescent properties of heterocyclic compounds are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, a study on 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound also featuring a 4-methoxyphenyl (B3050149) group, demonstrated strong blue fluorescence. researchgate.net This molecule exhibited a maximum emission wavelength at 437 nm when excited at 332 nm, a property attributed to intramolecular charge transfer involving the electron-donating methoxyphenyl group. researchgate.net

While direct measurements of the quantum efficiency for this compound are not available, research on other pyrimidine derivatives provides some context. For example, certain pyrimidine-based compounds have been synthesized and their fluorescence quantum yields determined, with some values being significant for practical applications. One study on a different pyrimidine derivative, 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, reported quantum yield values of 27-29% in ethanol, highlighting the potential of the pyrimidine core in designing efficient light-emitting materials. nih.gov The quantum yield is a critical parameter that measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

The following table summarizes the photoluminescent properties of a related compound containing the 4-methoxyphenyl moiety, which can serve as a reference for the potential characteristics of this compound.

| Property | Value | Reference Compound |

| Excitation Wavelength (λex) | 332 nm | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| Emission Wavelength (λem) | 437 nm | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| Fluorescence Color | Blue | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| Data for a structurally related compound to infer potential properties. |

Integration into Organic Electronic Devices (e.g., Organic Semiconductors)

The structural features of this compound, particularly its aromatic and heterocyclic nature, suggest its potential as an organic semiconductor. Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is heavily dependent on the charge transport properties of the organic material.

The presence of electron-donating groups, such as the methoxy (B1213986) group in the 4-methoxyphenyl substituent, can influence the electronic properties of the molecule. In a study of thiophene-based heterocyclic chalcones, the introduction of methoxy groups was shown to enhance the donor strength of the molecule, which is beneficial for hole transport properties. Better hole transport is a desirable characteristic for p-type organic semiconductors, which are commonly used in organic electronics.

The charge transport characteristics of an organic semiconductor are often evaluated by its reorganization energy, which represents the energy required for the molecule to adjust its geometry upon gaining or losing a charge. A lower reorganization energy generally corresponds to higher charge mobility. While the reorganization energy for this compound has not been reported, theoretical studies on similar organic molecules are used to predict these properties and guide the design of new materials for organic electronic applications.

The table below outlines key parameters relevant to the application of organic molecules in electronic devices, with illustrative data from related compound classes.

| Parameter | Description | Relevance to Organic Electronics |

| Hole Injection Energy | The energy barrier for injecting a positive charge from an electrode into the organic material. | A lower value is desirable for efficient device operation. |

| Electron Injection Energy | The energy barrier for injecting a negative charge from an electrode into the organic material. | A lower value is important for n-type and ambipolar devices. |

| Reorganization Energy | The energy associated with the geometric relaxation of a molecule upon charge transfer. | Lower values are correlated with higher charge carrier mobility. |

| Charge Carrier Mobility | The velocity of charge carriers (holes or electrons) through the material under an electric field. | A key performance metric for organic semiconductors. |

| General parameters for evaluating organic semiconductors. |

In Vitro Mechanistic Investigations of Biological Modulatory Effects Excluding Clinical Data

Mechanistic Basis of Plant Growth Stimulating Activity

In vitro research into the mechanisms underlying the plant growth-stimulating effects of pyrimidine (B1678525) derivatives, a class of compounds to which 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol belongs, suggests a multifaceted mode of action. While direct mechanistic studies on this compound are not extensively detailed in the available literature, investigations into structurally similar pyrimidine derivatives provide significant insights into the potential pathways of its bioactivity. These studies indicate that the regulatory action of these compounds may be linked to their influence on fundamental cellular processes that govern plant growth and development, including effects that mimic the action of natural plant hormones.

Research on related pyrimidine derivatives, such as Methyur and Kamethur, has shown that these compounds can exert auxin- and cytokinin-like effects. These plant hormones are crucial for regulating cell division, elongation, and differentiation, which are the primary processes driving the formation and development of shoot and root systems. The observed growth-stimulating activity is often concentration-dependent, with studies on various pyrimidine derivatives demonstrating positive effects on both shoot and root systems at a concentration of 10-7M.

One of the proposed molecular mechanisms involves the stimulation of gene expression at both the transcriptional and translational levels. For instance, the pyrimidine derivative Methyur has been found to enhance the biosynthesis of extensin, a key protein component of the secondary cell wall. Extensin plays a vital role in providing structural support to plant cells and contributes to the plant's resistance against abiotic stressors. By promoting the synthesis of such crucial structural proteins, these compounds may contribute to more robust plant growth.

Furthermore, the influence of pyrimidine derivatives extends to the photosynthetic apparatus. Some studies have suggested that the regulatory effects of these compounds are similar to those of cytokinins, which are known to delay leaf senescence and prevent the degradation of photosynthetic pigments like chlorophylls (B1240455) and carotenoids. An increase in the content of these pigments can lead to enhanced photosynthetic efficiency, thereby providing more energy for plant growth and development. The growth-regulating activity of pyrimidine derivatives has been shown to be dependent on the specific chemical structure of the compound, including the nature of substituents on the pyrimidine ring.

The collective evidence from studies on related pyrimidine compounds suggests that the plant growth-stimulating activity of this compound likely involves the modulation of hormonal signaling pathways, enhancement of protein biosynthesis for structural integrity, and the promotion of photosynthesis.

Effects of Related Pyrimidine Derivatives on Plant Growth Parameters

The following table summarizes the observed effects of related pyrimidine derivatives on the growth parameters of various plant species, as reported in different studies.

| Plant Species | Compound | Concentration | Observed Effect | Reference |

| Sorghum (Sorghum bicolor (L.) Moench) | Methyur, Kamethur | 10-7M | Average root length increased by 12-87%; Average fresh weight increased by 7-67% compared to control. | |

| Wheat (Triticum aestivum L.) | Pyrimidine derivatives | 10-7M | Positive effect on the growth and development of both shoot and root systems. | |

| Wheat (Triticum aestivum L.) | Pyrimidine derivatives | 10-7M | Increased content of photosynthetic pigments in leaves. | |

| Barley (Hordeum vulgare L.) | Thioxopyrimidine derivatives | Not Specified | Increased root parameters by 63.16–242.11% compared to control. |

Future Research Directions and Scholarly Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine-2-thiol (B7767146) Derivatives

The synthesis of pyrimidine-2-thiol derivatives, including 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol, has traditionally been achieved through the condensation of a β-dicarbonyl compound or its equivalent with thiourea. A common route involves the reaction of 4-(4-methoxyphenyl)-4-oxobutan-2-one with thiourea in the presence of a base.

Microwave-assisted synthesis: This technique can significantly accelerate the reaction rate, leading to higher yields in shorter timeframes compared to conventional heating methods.

Ultrasonic irradiation: Sonication provides an alternative energy source that can enhance reaction efficiency and, in some cases, enable reactions to proceed under milder conditions.

Multicomponent reactions: One-pot syntheses involving the simultaneous reaction of three or more starting materials offer a more atom-economical and streamlined approach to constructing the pyrimidine (B1678525) core. growingscience.com

Use of green catalysts and solvents: Research is underway to replace traditional corrosive and toxic catalysts and solvents with more environmentally benign alternatives, such as solid acid catalysts and water or ionic liquids. nih.gov

These novel methodologies aim to make the synthesis of this compound and its analogues more cost-effective, scalable, and environmentally friendly.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity, biological activity, and potential applications. While standard spectroscopic techniques provide valuable information, the integration of advanced methods and computational chemistry offers deeper insights.

Spectroscopic Characterization:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl protons, the methoxy (B1213986) protons, the aromatic protons of the phenyl ring, and the pyrimidine ring proton. The thiol proton may be observable depending on the solvent and concentration. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the methyl, methoxy, aromatic, and pyrimidine ring carbons, as well as the C=S carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and S-H stretching (in the thiol tautomer), C=S stretching, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Computational and Theoretical Chemistry:

Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental data. niscpr.res.inresearchgate.net These techniques can be used to:

Optimize molecular geometry: Predict bond lengths, bond angles, and dihedral angles.

Calculate spectroscopic data: Simulate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze electronic properties: Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and electronic transitions.

Investigate tautomeric forms: The pyrimidine-2-thiol moiety can exist in thione-thiol tautomeric forms. Computational studies can predict the relative stabilities of these tautomers in different environments.

The synergy between advanced spectroscopic techniques and computational modeling provides a comprehensive understanding of the molecular structure and electronic landscape of this compound.

Exploration of Emerging Applications in Functional Materials and Green Chemical Processes

The unique chemical structure of this compound, featuring a heterocyclic ring, a thiol group, and a methoxyphenyl substituent, makes it a candidate for various applications beyond the biological realm.

Functional Materials:

Organic Electronics: The conjugated π-system of the pyrimidine and phenyl rings suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The thiol group can also be used to anchor the molecule to metal surfaces.

Sensors: The thiol group can interact with heavy metal ions, and the aromatic rings can engage in π-π stacking interactions, making this compound a potential scaffold for the development of chemical sensors.

Green Chemical Processes:

Corrosion Inhibitors: Heterocyclic compounds containing sulfur and nitrogen atoms are often effective corrosion inhibitors for metals. The thiol group can form a protective layer on the metal surface.

Catalysis: The thiol group can act as a ligand for metal catalysts, and the pyrimidine ring can be functionalized to tune the catalytic activity.

Further research in these areas could unlock the potential of this compound and its derivatives in materials science and sustainable chemistry.

Further Elucidation of Detailed Molecular Mechanisms in In Vitro Biological Systems

Pyrimidine-2-thiol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govtubitak.gov.trnih.gov The presence of the 4-methoxyphenyl (B3050149) group in this compound is of particular interest, as this moiety is found in many biologically active compounds.

Future in vitro studies should aim to:

Screen for a broad range of biological activities: Evaluate the compound's efficacy against various cancer cell lines, bacterial strains, and fungal species.

Identify molecular targets: Determine the specific enzymes, receptors, or signaling pathways that the compound interacts with to exert its biological effects. Techniques such as molecular docking and target-based screening can be employed.

Investigate the mechanism of action: Once a target is identified, further studies are needed to elucidate the precise molecular mechanism of action. For example, in the context of anticancer activity, this could involve investigating effects on the cell cycle, apoptosis, or angiogenesis.

A detailed understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its potential development as a therapeutic agent.

Rational Design and Synthesis of Next-Generation Analogues for Specific Research Objectives

The information gathered from synthetic, spectroscopic, computational, and biological studies can be used to rationally design and synthesize next-generation analogues of this compound with improved properties for specific research objectives.

Structure-Activity Relationship (SAR) Studies:

By systematically modifying the structure of the parent compound and evaluating the effects on its activity, researchers can establish a structure-activity relationship (SAR). nih.gov Key modifications could include:

Varying the substituent on the phenyl ring: Replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Modifying the substituent at the 6-position: Replacing the methyl group with other alkyl or aryl groups to explore steric and hydrophobic interactions.

Functionalizing the thiol group: Alkylating or acylating the thiol group to create new derivatives with altered solubility and reactivity.

Target-Specific Design:

Once a molecular target has been identified, computational tools can be used to design analogues that have a higher binding affinity and selectivity for that target. This approach, known as rational drug design, can accelerate the discovery of more potent and less toxic therapeutic agents.

The rational design and synthesis of novel analogues will continue to be a key area of research, driving the exploration of the full potential of the pyrimidine-2-thiol scaffold.

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Starting with substituted aryl aldehydes and thiourea derivatives under acidic or basic conditions to form the pyrimidine ring.

- Substitution reactions : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Thiol incorporation : Using sulfurizing agents (e.g., Lawesson’s reagent) to convert carbonyl groups to thiols .

Key validation : Intermediate purity is confirmed via TLC and HPLC, while final product characterization relies on H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the thiol group). For example, dihydropyrimidine-thione derivatives show planar pyrimidine rings with methoxyphenyl substituents in equatorial positions .

- FT-IR spectroscopy : Identifies characteristic vibrations (e.g., S-H stretch at ~2550 cm, C=O/C=S stretches at 1650–1700 cm) .

- NMR : H NMR distinguishes methyl (δ 2.1–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) protons, while C NMR confirms aromatic and heterocyclic carbons .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect biological activity?

Comparative studies of structural analogs reveal:

Q. How can computational methods optimize synthesis and predict reactivity?

- Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states and regioselectivity in substitution reactions. For example, methoxy group orientation influences electrophilic attack sites .

- Machine learning : Trained on PubChem data, algorithms suggest optimal reaction conditions (e.g., solvent polarity, temperature) for thiol stability .

Case study : ICReDD’s workflow combines computation and experimentation to reduce trial-and-error in multi-step syntheses .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Polymorphism : Different crystal packing alters solubility (e.g., monoclinic vs. orthorhombic forms) .

- Hydration states : Hydrated crystals (e.g., monohydrate in ) show distinct dissolution rates.

Resolution : Pair single-crystal XRD with dissolution studies to correlate solid-state structure with bioactivity .

Methodological Considerations

Q. What strategies mitigate thiol oxidation during biological assays?

Q. How are structure-activity relationships (SAR) systematically explored for this compound class?

- Fragment-based design : Replace methoxyphenyl with halogenated or heteroaromatic groups and assay kinase inhibition .

- Pharmacophore mapping : Overlay active/inactive analogs to identify essential thiol and methoxy motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.